Methyl 1-methylazetidine-2-carboxylate
Description
Significance of Azetidine (B1206935) Chemistry in Contemporary Organic and Medicinal Research
Azetidines are a class of saturated heterocyclic organic compounds containing a four-membered ring with one nitrogen atom. Their unique ring strain imparts distinct chemical reactivity, making them valuable intermediates in organic synthesis. rsc.org In medicinal chemistry, the azetidine motif is a recognized pharmacophore, present in a variety of biologically active molecules. The rigid azetidine framework can serve as a conformational constraint in drug design, leading to improved binding affinity and selectivity for biological targets. mdpi.com
The incorporation of the azetidine ring into molecular structures can influence key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective pharmaceuticals. mdpi.com Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents, as well as for their potential in treating central nervous system disorders. mdpi.com
Academic Context of Methyl 1-methylazetidine-2-carboxylate Derivatives
This compound is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid. The study of such derivatives is situated within the broader academic interest in developing novel amino acid analogs for peptide and peptidomimetic synthesis. These modified amino acids can be incorporated into peptides to induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. researchgate.net
The synthesis and characterization of azetidine-2-carboxylate esters, including the N-methylated derivative, are fundamental to exploring their potential as building blocks in organic synthesis. Research in this area often focuses on the development of stereoselective synthetic routes to access enantiomerically pure azetidine derivatives, which is crucial for their application in medicinal chemistry and materials science. The reactivity of these esters in various chemical transformations is also a subject of academic inquiry, as it provides insights into the fundamental chemical properties of strained heterocyclic systems. rsc.orgresearchgate.net
While specific research applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential utility as an intermediate in the synthesis of more complex molecules. The N-methylation introduces a specific conformational bias and alters the nucleophilicity of the nitrogen atom, which can be exploited in synthetic strategies. The methyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide bonds.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTIFDXJYCRQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33667-53-7 | |
| Record name | methyl 1-methylazetidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations and Reaction Chemistry of Azetidine 2 Carboxylate Derivatives
Mechanistic Pathways of Azetidine (B1206935) Ring Formation
The construction of the azetidine ring is a fundamental challenge in synthetic organic chemistry, and various mechanistic approaches have been developed to achieve this. These pathways are often characterized by the nature of the bond-forming step and the intermediates involved.
The formation of the azetidine ring in derivatives like Methyl 1-methylazetidine-2-carboxylate can proceed through several distinct mechanistic pathways.
One of the most common and well-established methods for constructing the azetidine ring is through an intramolecular SN2 reaction . frontiersin.org This process typically involves a γ-amino alcohol or a related substrate where the amino group acts as a nucleophile, displacing a suitable leaving group (such as a halide or a mesylate) at the γ-position. frontiersin.org The reaction proceeds via a backside attack, leading to the formation of the four-membered ring. The efficiency of this cyclization is dependent on factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, the synthesis of (S)-azetidine-2-carboxylic acid has been achieved through a key step involving the treatment of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate, where the ring formation proceeds efficiently. nih.gov
A more contemporary approach involves a polar-radical relay strategy . This mechanism has been successfully employed in the synthesis of all-carbon quaternary-center-bearing azetidines. organic-chemistry.orgresearchgate.net In this strategy, the ring strain of a precursor like benzoylated 1-azabicyclo[1.1.0]butane is harnessed. researchgate.net The reaction is initiated by the ring-opening of the azabicyclo[1.1.0]butane with a catalytic amount of a halide, generating a redox-active azetidine intermediate that then participates in a cross-coupling reaction through a radical pathway. researchgate.net This synergistic catalysis allows for the formation of densely functionalized azetidines under mild conditions. researchgate.net
Electrocyclization reactions, particularly photochemical [2+2] cycloadditions, also provide a route to the azetidine core. rsc.org For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an Iridium(III) photocatalyst, has been reported to produce azetidines. rsc.org The mechanism involves the activation of the isoxazoline (B3343090) derivative via triplet energy transfer, followed by a cycloaddition reaction. rsc.org While not a direct synthesis of azetidine-2-carboxylates in all cases, this method highlights the utility of electrocyclic reactions in forming the four-membered ring. Conversely, azetines are known to undergo thermal electrocyclic ring-opening to form aza-dienes, a competing process that needs to be controlled during synthesis. nih.gov
Catalysis plays a pivotal role in directing the outcome and enhancing the efficiency of azetidine ring formation. Both metal-based and organocatalysts are employed to control selectivity and promote cyclization.
Lewis acid catalysis is frequently used to facilitate the ring formation and subsequent reactions of azetidines. Lanthanoid(III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack by the amine. This method is notable for its tolerance of various functional groups. frontiersin.org
Transition metal catalysis , particularly with palladium, has been instrumental in developing novel methods for azetidine synthesis. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org The mechanism involves a reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant and an additive. rsc.org This approach allows for the formation of the azetidine ring through the activation of otherwise unreactive C-H bonds.
The table below summarizes the key features of these mechanistic pathways and the role of catalysis.
| Mechanistic Pathway | Key Features | Role of Catalysis | Catalyst Examples |
| Intramolecular SN2 | Nucleophilic attack by an amino group displacing a leaving group. | Can be base-catalyzed to deprotonate the amine. | Cesium Carbonate nih.gov |
| Polar-Radical Relay | Ring-opening of a strained precursor to generate a radical intermediate for cross-coupling. | Nickel and bromide co-catalysis drives the reaction. | NiBr2 researchgate.net |
| Electrocyclization | [2+2] photocycloaddition of precursors like isoxazolines and alkenes. | Photocatalyst absorbs light to initiate the reaction via energy transfer. | fac-[Ir(dFppy)3] rsc.org |
| Intramolecular Aminolysis | Nucleophilic ring-opening of an epoxide by a tethered amine. | Lewis acid activates the epoxide towards nucleophilic attack. | La(OTf)3 frontiersin.org |
| C-H Amination | Intramolecular amination of unactivated C-H bonds. | Palladium catalyst facilitates the C-N bond formation via a high-valent intermediate. | Palladium(II) complexes rsc.org |
Chemical Transformations of this compound
The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the ester functionality. These features allow for a variety of chemical transformations.
The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents. rsc.org For this compound, nucleophilic attack is a common mode of ring-opening.
Nucleophilic ring-opening reactions often require activation of the azetidine, for instance, by converting it into a quaternary azetidinium salt. magtech.com.cn These salts are significantly more reactive towards nucleophiles. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn In the case of azetidines with a carboxylate group at the 2-position, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cnlibretexts.org The carboxylate group, being an unsaturated substituent, can stabilize the transition state through conjugation, favoring the cleavage of the C2-N bond. magtech.com.cn A variety of nucleophiles, including halides, can be used for this purpose. researchgate.net For example, 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts undergo site-selective nucleophilic ring-opening with tetrabutylammonium (B224687) halides. researchgate.net
It has also been noted that the presence of a Lewis acid can promote the ring-opening of azetidines, even without quaternization of the nitrogen. rsc.org
While ring-opening is a dominant reaction pathway, substitution reactions on the azetidine ring of compounds like this compound can also occur, although they are less common than for less strained systems.
Nucleophilic substitution reactions on the azetidine ring itself are not extensively documented for this compound. However, related transformations provide insight. For instance, the conversion of a hydroxyl group on the azetidine ring to a better leaving group could potentially allow for substitution. The synthesis of (2S,3R)-3-hydroxy-N-methylated azetidine-2-carboxylic acid suggests the presence of functional groups that could be targeted for substitution. rsc.org The ester group of this compound can undergo nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org For example, hydrolysis with water (hydrolysis), reaction with an alcohol (alcoholysis), or reaction with an amine (aminolysis) can convert the methyl ester to a carboxylic acid, a different ester, or an amide, respectively. libretexts.orgyoutube.com
Electrophilic substitution on the azetidine ring is generally challenging due to the electron-rich nature of the nitrogen atom, which is prone to react with electrophiles. However, electrophilic aromatic substitution is a well-known process where an electrophile replaces an atom on an aromatic ring. libretexts.orgmasterorganicchemistry.com For non-aromatic systems like azetidine, direct electrophilic substitution on the ring carbons is not a typical reaction pathway. Instead, the nitrogen atom is the most likely site of electrophilic attack.
The ester and the azetidine ring of this compound can undergo both oxidation and reduction reactions.
The oxidation of the ester group is not a common transformation under standard conditions. However, the oxidation of methyl esters, in general, has been studied, and it typically involves radical pathways at high temperatures, leading to a complex mixture of products including unsaturated esters and cyclic ethers. nih.gov The nitrogen atom of the N-methyl group in this compound could potentially be oxidized to an N-oxide. Such N-oxides of azetidines are known to undergo rearrangements, such as the Meisenheimer rearrangement to form isoxazolidines. rsc.org
The reduction of the ester group in this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This would convert the methyl ester to a primary alcohol, yielding (1-methylazetidin-2-yl)methanol. The chemoselective reduction of N-Boc azetidine-2-carboxylic acid is a key step in a scalable synthesis of (S)-2-methylazetidine, highlighting the utility of this transformation. acs.org Reductive amination using methyl esters as the electrophilic component is also a known process for the synthesis of amines. nottingham.ac.uk
The table below provides a summary of the chemical transformations of this compound.
| Reaction Type | Reagents/Conditions | Product Type(s) |
| Ring-Opening | Nucleophiles (e.g., halides) on azetidinium salt | γ-Amino acid derivatives |
| Nucleophilic Acyl Substitution | H₂O, ROH, R₂NH | Carboxylic acid, ester, amide |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | N-oxide |
| Reduction | Reducing agents (e.g., LiAlH₄) | Primary alcohol |
Cycloaddition Reactions Involving Azetidine-2-carboxylates
The strained four-membered ring of azetidine-2-carboxylates, including this compound, makes them valuable substrates and synthons in various cycloaddition reactions. These reactions provide efficient pathways to construct complex polycyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and organic synthesis. The reactivity of the azetidine ring, coupled with the functional handle of the carboxylate group, allows for diverse transformations, primarily through [3+2] and [2+2] cycloaddition pathways.
One of the most prominent cycloaddition reactions involving azetidine derivatives is the 1,3-dipolar cycloaddition. In these reactions, azomethine ylides can be generated from azetidine-2-carboxylates, which then react with various dipolarophiles. This approach is a powerful tool for the stereocontrolled synthesis of pyrrolidine-containing molecules. For instance, silver-catalyzed 1,3-dipolar cycloaddition reactions between methyl 2-(azetidine-3-ylidene)acetate and imines derived from α-amino acid methyl esters have been shown to afford azetidine-containing spirocycles in moderate to good yields. researchgate.net This highlights the utility of the azetidine framework as a versatile building block.
Furthermore, intramolecular 1,3-dipolar cycloadditions have been explored for the synthesis of chiral azetidine nucleoside analogues. nih.govresearchgate.net Although not specifically involving this compound, these studies demonstrate the principle of utilizing the azetidine core to construct complex, biologically relevant molecules. The stereoselectivity of these reactions is a critical aspect, often influenced by the choice of catalysts and reaction conditions. researchgate.net
In addition to [3+2] cycloadditions, azetidine derivatives can also participate in [2+2] photocycloaddition reactions. The aza-Paternò-Büchi reaction, for example, involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines. rsc.org While this is a method for azetidine synthesis, it underscores the accessibility of the four-membered ring through cycloaddition pathways. The reactivity of N-sulfonylimines in photosensitized [2+2] cycloadditions further demonstrates the versatility of these reactions in constructing azetidine rings. nih.gov
The mechanistic investigations into these cycloaddition reactions often reveal a stepwise or concerted pathway, depending on the substrates and conditions. For example, the Staudinger synthesis of β-lactams (azetidin-2-ones) via ketene-imine cycloaddition is a formal [2+2]-cycloaddition that can proceed through a zwitterionic intermediate. mdpi.com The stereochemical outcome of these reactions is highly dependent on the substituents on both the azetidine derivative and the reacting partner.
The following table summarizes representative examples of cycloaddition reactions involving azetidine derivatives, providing insight into the potential reactivity of this compound.
| Reaction Type | Azetidine Derivative | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Methyl 2-(azetidine-3-ylidene)acetate | Imines from α-amino acid methyl esters | Silver catalyst | Azetidine-containing spirocycles | 40-77 | researchgate.net |
| Intramolecular 1,3-Dipolar Cycloaddition | Unsaturated nitrones from methyl α-D-glucopyranoside | - | Lewis Acid (e.g., MgCl₂) | Chiral azetidine nucleoside analogues | Up to 90 | nih.govresearchgate.net |
| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates | Alkenes | Ir(III) photocatalyst, blue light | Functionalized azetidines | 46-99 | rsc.org |
| [2+2] Cycloaddition | N-arylsulfonylimines | Alkenylarenes | [Ir(dtbby)(ppy)₂]PF₆, light | Azetidine derivatives | Good | nih.gov |
Computational and Theoretical Studies of Methyl 1 Methylazetidine 2 Carboxylate
Conformational Analysis and Preferences
The conformational preferences of Methyl 1-methylazetidine-2-carboxylate are largely dictated by the strained four-membered azetidine (B1206935) ring. Computational analysis allows for a detailed exploration of the molecule's potential energy surface to identify stable conformers and the energy barriers between them.
A gas-phase electron diffraction study of the parent compound, azetidine, determined a dihedral angle of 37°, indicating a significantly non-planar ring structure. For this compound, the puckering of the azetidine ring is a key determinant of its three-dimensional structure. The primary torsion angles that define the ring's conformation are:
C4-N1-C2-C3
N1-C2-C3-C4
C2-C3-C4-N1
C3-C4-N1-C2
The puckering of the azetidine ring can be described by a puckering coordinate, which is a measure of the displacement of the atoms from a mean plane. Theoretical calculations, such as those using ab initio Hartree-Fock and density functional theory (DFT) methods, are employed to determine the preferred puckering amplitude and phase angle. For the analogous Ac-Aze-NHMe, the four-membered azetidine ring has been shown to adopt either puckered structure depending on the backbone conformation, highlighting its flexibility. nih.gov
Table 1: Key Torsion Angles in this compound
| Torsion Angle | Atom Sequence | Description |
|---|---|---|
| ω (omega) | C4-N1-C(methyl)-H | Defines the orientation of the N-methyl group. |
| φ (phi) | C4-N1-C2-C(O) | Analogous to the peptide backbone torsion angle. |
Note: The specific values for these torsion angles would be determined through energy minimization and conformational search studies.
Azetidine-2-carboxylic acid and its derivatives are often considered as smaller homologues of proline. wikipedia.org Computational studies comparing azetidine-containing model peptides with their proline counterparts have revealed significant conformational differences. nih.gov While both residues impose constraints on the polypeptide backbone, the smaller ring size of azetidine leads to distinct conformational preferences.
Studies on Ac-Aze-NHMe have shown that peptides containing azetidine are generally more flexible than the corresponding proline-containing peptides. nih.gov This increased flexibility is attributed to a reduction in repulsive non-covalent interactions between the ring atoms and adjacent residues. nih.gov
In terms of secondary structure induction, proline is known to favor the formation of β-turns in peptides. In contrast, computational and experimental studies suggest that the four-membered ring of azetidine residues preferentially stabilizes γ-turn conformations.
The puckering of the five-membered pyrrolidine (B122466) ring in proline is more pronounced and has a higher energy barrier for inversion compared to the azetidine ring. This greater conformational restriction in proline has significant implications for protein structure and stability. The substitution of proline with azetidine-2-carboxylic acid has been shown to destabilize the collagen triple helix, a consequence of the altered conformational preferences. nih.gov
Molecular Modeling and Energy Minimization Techniques
Molecular modeling and energy minimization are fundamental computational techniques used to predict the three-dimensional structure of molecules like this compound. These methods aim to find the geometry of the molecule that corresponds to a minimum on the potential energy surface.
The process typically begins with the construction of an initial 3D model of the molecule. This can be done using standard bond lengths and angles. This initial structure is then subjected to energy minimization using a variety of algorithms, such as:
Steepest Descent: A simple and robust method that is effective for initial relaxation of highly strained structures.
Conjugate Gradient: A more efficient method that uses information from previous steps to determine the next direction of minimization.
Newton-Raphson: A powerful second-derivative method that can rapidly converge to a minimum but is computationally more expensive.
The choice of the force field is critical in molecular mechanics calculations. A force field is a set of empirical potential energy functions and parameters that describe the energy of a molecule as a function of its atomic coordinates. For a molecule like this compound, force fields such as AMBER, CHARMM, or OPLS would be suitable.
To explore the full conformational space and identify the global energy minimum, more advanced techniques are often employed:
Systematic Search: This method involves systematically rotating all rotatable bonds by a certain increment. However, it can be computationally prohibitive for molecules with many rotatable bonds.
Stochastic Search (e.g., Monte Carlo): This involves random changes to the molecular geometry, with the new conformation being accepted or rejected based on the change in energy.
Molecular Dynamics (MD) Simulations: This technique simulates the motion of atoms and molecules over time by solving Newton's equations of motion. By simulating at a higher temperature (simulated annealing), the molecule can overcome energy barriers and explore a wider range of conformations.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of Methyl 1-methylazetidine-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the same for carbon atoms. illinois.edu The expected chemical shifts for this compound are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen) and the strain of the four-membered azetidine (B1206935) ring.
In the ¹H NMR spectrum, distinct signals are expected for the N-methyl group, the ester methyl group, the proton on the chiral center (C2), and the two sets of diastereotopic protons on the azetidine ring (C3 and C4). The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon of the ester, the chiral C2 carbon, the two methylene (B1212753) carbons of the ring, the N-methyl carbon, and the ester methyl carbon. oregonstate.edulibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on typical chemical shift ranges and data from similar azetidine structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| N-CH₃ | ~2.4 | Singlet (s) | ~42.0 |
| C2-H | ~3.5 | Triplet (t) | ~65.0 |
| C3-H₂ | ~2.1-2.3 | Multiplet (m) | ~25.0 |
| C4-H₂ | ~3.2-3.4 | Multiplet (m) | ~55.0 |
| O-CH₃ | ~3.7 | Singlet (s) | ~52.0 |
| C=O | - | - | ~173.0 |
To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the C2-H proton and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons, confirming the connectivity within the azetidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. mdpi.com It would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~3.5 ppm to the carbon at ~65.0 ppm for the C2 position).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for confirming the placement of groups that lack protons, such as the carbonyl. Key expected correlations include the N-CH₃ protons to the C2 and C4 carbons, and the O-CH₃ protons to the carbonyl carbon (C=O). ipb.pt
TOCSY (Total Correlation Spectroscopy): This technique shows correlations between all protons within a coupled spin system, which can be useful for identifying all protons belonging to the azetidine ring from a single cross-peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands. rsc.org The most prominent feature would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group. libretexts.orgmasterorganicchemistry.com Other significant peaks would include C-H stretching from the alkane-like parts of the molecule, and C-N and C-O stretching vibrations. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp |
| C-N Stretch (Amine) | 1020-1250 | Medium-Weak |
| C-O Stretch (Ester) | 1150-1250 | Strong |
Mass Spectrometry Techniques (e.g., High-Resolution ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental composition of a molecule with high accuracy. rsc.org For this compound (molecular formula C₆H₁₁NO₂), HRMS would provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺. This experimental mass would be compared to the calculated theoretical mass to confirm the molecular formula. uni.lu
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₂ |
| Monoisotopic Mass | 129.07898 Da uni.lu |
| Expected m/z for [M+H]⁺ | 130.08626 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide exact data on bond lengths, bond angles, and torsional angles. mdpi.com A key structural feature of interest would be the conformation of the four-membered azetidine ring, which is typically puckered rather than planar. nih.gov The analysis would also reveal details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov For an enantiomerically pure or enriched sample of this compound, a CD spectrum would show characteristic positive or negative bands (Cotton effects). aps.org This experimental spectrum serves as a unique fingerprint for a specific enantiomer and can be compared with spectra predicted from quantum chemical calculations to determine the absolute configuration (R or S) of the molecule. aps.orgrsc.org
Applications in Advanced Chemical Synthesis and Bioorganic Research
Methyl 1-methylazetidine-2-carboxylate as a Synthetic Building Block
The strained azetidine (B1206935) ring system is a key feature of this compound, providing a unique scaffold for the construction of diverse molecular architectures. This inherent ring strain influences the reactivity and conformational preferences of the molecule, making it an attractive starting material for creating more complex structures.
Construction of Complex Heterocyclic Systems
Azetidines, including derivatives like this compound, are significant four-membered heterocycles utilized in organic synthesis. nih.gov The reactivity of the azetidine ring, driven by considerable ring strain, allows for its use in the synthesis of various nitrogen-containing compounds. researchgate.net While direct examples of the use of this compound in the construction of complex heterocyclic systems are not extensively documented in publicly available literature, the principles of azetidine chemistry suggest its potential. The functional groups of the molecule—the N-methyl group, the methyl ester, and the azetidine ring itself—offer multiple points for chemical modification and elaboration into more complex heterocyclic frameworks. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The N-methylated nitrogen atom also influences the ring's reactivity and can direct certain synthetic transformations.
Scaffold for Novel Chemical Entities
The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in a number of bioactive molecules and natural products. nih.gov Azetidine-containing compounds are recognized for their ability to introduce three-dimensionality into molecules, a desirable trait for improving pharmacological properties such as solubility and metabolic stability. Azetidine carboxylic acids are considered important scaffolds and building blocks for obtaining a variety of biologically active heterocyclic compounds and peptides. mdpi.com While specific novel chemical entities derived directly from this compound are not widely reported, the underlying azetidine-2-carboxylate framework is a key component in the design of new therapeutic agents. Researchers utilize such scaffolds to explore new chemical space and develop compounds with unique biological activities.
Role in Peptide Chemistry and Peptidomimetics
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and function. This compound, as a constrained analog of natural amino acids like proline, offers a tool for influencing the conformational properties of peptides.
Integration into Peptides and Polypeptides
Azetidine-2-carboxylic acid and its derivatives can be integrated into peptide chains using standard peptide synthesis protocols. While the direct incorporation of this compound is not explicitly detailed in numerous studies, the general methodology for incorporating similar azetidine-based amino acids is well-established. These constrained amino acids are of interest in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have enhanced properties such as increased stability or improved bioavailability. The N-methyl group in this compound is a particularly interesting feature, as N-methylation is a known strategy to further constrain peptide backbone conformation and improve cell permeability.
Influence on Polypeptide Conformation (e.g., γ-turn promoters)
Research has shown that 2-alkyl-2-carboxyazetidines are effective inducers of γ-turns in short peptides. nih.govcsic.es A γ-turn is a type of secondary structure in proteins and peptides involving a hydrogen bond between the carbonyl oxygen of one residue and the amide hydrogen of the residue two positions down the chain. The constrained four-membered ring of the azetidine forces the peptide backbone into a specific conformation that favors the formation of this turn.
Studies on model tetrapeptides containing various 2-alkyl-2-carboxyazetidine moieties have demonstrated their ability to stabilize γ-turn conformations, even when incorporated at different positions within the peptide sequence. nih.govnih.gov Molecular modeling and NMR studies of peptides containing these constrained residues have confirmed their propensity to induce γ-turns. nih.gov Given that this compound falls into this class of compounds (with a methyl group at the 1-position and a methylcarboxy group at the 2-position), it is highly probable that it also functions as a potent γ-turn promoter when incorporated into a peptide chain.
| Azetidine Derivative | Position in Tetrapeptide | Observed Conformation | Supporting Evidence |
|---|---|---|---|
| 2-Alkyl-2-carboxyazetidines | i+1 | γ-turn | Tendency to induce γ-turns observed in model tetrapeptides. nih.gov |
| 2-Alkyl-2-carboxyazetidines | i+2 | γ-turn | Efficiently induce γ-turns irrespective of localization in the peptide chain. nih.gov |
| Azetidine-containing peptides | - | Mainly stabilized γ-turn conformations | Indicated by molecular modeling and NMR studies. nih.gov |
Precursor in Iminosugar Synthesis
Iminosugars are a class of carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. They are of significant interest due to their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes. The synthesis of novel iminosugars is an active area of research, and azetidine derivatives have emerged as valuable precursors.
An efficient strategy for the synthesis of azetidine iminosugars starting from D-glucose has been reported. nih.gov This methodology involves the synthesis of a key intermediate, which is then converted to a C-5-OMs derivative. Intramolecular nucleophilic displacement of the C-5-OMs group with an in situ generated amino functionality leads to the formation of the desired azetidine ring skeleton. nih.gov
A notable example is the synthesis of (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid, a polyhydroxylated N-methylated azetidine iminosugar, from D-glucose. nih.govlookchem.com This compound is structurally very similar to this compound, featuring the same N-methylazetidine-2-carboxylate core. In this synthesis, the N-methylazetidine-2-carboxylic acid derivative is obtained through oxidation of a C2-aldehyde followed by hydrogenolysis. nih.gov The resulting N-methylated azetidine iminosugar exhibited significant inhibitory activity against amyloglucosidase. lookchem.com This demonstrates the utility of N-methylated azetidine-2-carboxylic acid derivatives as precursors to biologically active iminosugars.
| Starting Material | Key Synthetic Step | Resulting Azetidine Iminosugar | Biological Activity |
|---|---|---|---|
| D-glucose | Intramolecular nucleophilic displacement of a C-5-OMs group. nih.gov | (2S,3R,4S)-3-hydroxy-4-(hydroxymethyl)-N-methylazetidine-2-carboxylic acid. nih.govlookchem.com | Significant inhibitory activity against amyloglucosidase. lookchem.com |
Development of Chiral Auxiliaries and Ligands Based on Azetidine Scaffolds
The rigid, four-membered ring structure of azetidines, such as derivatives of azetidine-2-carboxylic acid, provides a valuable and stereochemically defined scaffold for the design and synthesis of novel chiral auxiliaries and ligands. rsc.org These have been effectively utilized in asymmetric catalysis to control the stereochemical outcome of chemical reactions. birmingham.ac.ukresearchgate.net The constrained conformation of the azetidine ring allows for predictable facial shielding and effective transfer of chirality during synthetic transformations. rsc.org
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org The azetidine framework has proven to be a versatile platform for the development of such auxiliaries. A notable example involves the use of (S)-1-phenylethylamine as a chiral auxiliary for the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. semanticscholar.orgrsc.org This approach utilizes the chirality of the auxiliary to control the stereochemistry during the formation of the azetidine ring itself. nih.govresearchgate.net Subsequently, these chiral azetidine derivatives can be further functionalized. For instance, C2-symmetric 2,4-disubstituted azetidines have been prepared and their corresponding propionamides have undergone asymmetric alkylation, demonstrating the utility of the azetidine scaffold as a chiral directing group. semanticscholar.org
In addition to their role as chiral auxiliaries, azetidine-based structures are pivotal in the development of chiral ligands for asymmetric metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed reaction. A variety of chiral ligands derived from azetidines have been synthesized and successfully applied in several key asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net
One prominent class of azetidine-based ligands is the "AzePhenol" ligands. These have been utilized in dinuclear zinc-catalyzed asymmetric Michael additions of 4-hydroxy pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving high yields and excellent enantioselectivities (up to 94% ee). nih.gov The defined stereochemistry of the azetidine core within the ligand is crucial for inducing high levels of asymmetry in the final products.
The development of these chiral auxiliaries and ligands often starts from readily available chiral precursors of azetidine-2-carboxylic acid. nih.govoup.com The synthesis of a library of 2-azetidinylcarboxylic acids has been achieved through metal-catalyzed asymmetric reduction of unsaturated precursors, showcasing the modularity of this system for generating diverse chiral ligands. acs.org The following table summarizes examples of azetidine-based chiral ligands and their applications in asymmetric synthesis.
| Ligand/Auxiliary Type | Asymmetric Reaction | Catalyst System | Enantiomeric Excess (ee) |
| C2-Symmetric 2,4-disubstituted azetidines | Addition of diethylzinc (B1219324) to aldehydes | - | Not specified |
| AzePhenol | Michael addition | Dinuclear Zinc | Up to 94% |
| BINAP-based ligands with azetidine backbone | Asymmetric hydrogenation | Ruthenium | Up to 95:5 er |
er: enantiomeric ratio
The continuous development of novel chiral auxiliaries and ligands based on the azetidine scaffold highlights the importance of this structural motif in the field of asymmetric synthesis. The rigidity and well-defined stereochemistry of the azetidine ring provide a robust platform for creating highly effective tools for the enantioselective synthesis of complex molecules.
Q & A
Basic Questions
Q. What are the recommended synthetic routes and purification methods for Methyl 1-methylazetidine-2-carboxylate?
- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. For example, esterification of 1-methylazetidine-2-carboxylic acid with methanol under acid catalysis, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Characterization should include -NMR, -NMR, and IR spectroscopy to confirm ester formation and ring integrity. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is advised. Detailed protocols should adhere to journal guidelines for reproducibility, including explicit solvent ratios and reaction temperatures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies methyl groups and azetidine ring protons; -NMR confirms carbonyl (C=O) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects ester C=O stretches (~1740 cm) and ring vibrations.
Cross-validation with X-ray crystallography is recommended for structural certainty .
Q. How should researchers report synthetic and analytical data for this compound in publications?
- Methodological Answer : Follow IUCr and Beilstein Journal guidelines:
- Experimental Section : Provide step-by-step synthesis, including solvent purity, catalyst loadings, and reaction times.
- Supplementary Data : Include raw spectral data (NMR, IR, MS) and crystallographic CIF files.
- Purity Documentation : Specify HPLC conditions and chromatograms. Avoid redundant data in tables; focus on critical parameters .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD (for phase determination) and SHELXL (for refinement) to model the azetidine ring.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond distortions.
- Puckering Analysis : Apply Cremer-Pople coordinates (amplitude , phase ) to quantify ring non-planarity. For example, a value > 0.5 Å indicates significant puckering .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Purity Check : Re-examine HPLC/MS for byproducts affecting NMR signals.
- Crystal Packing Effects : Use PLATON (WinGX suite) to analyze intermolecular interactions that may distort solid-state conformations.
- Dynamic Effects : Compare DFT-calculated gas-phase conformers (e.g., Gaussian 16) with crystallographic data to identify solvent or temperature influences .
Q. What computational approaches complement experimental conformational analysis?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. water) on ring flexibility using AMBER or GROMACS.
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict puckering parameters. Compare results with Cremer-Pople coordinates from crystallography .
Q. How to analyze the azetidine ring’s puckering using Cremer-Pople parameters?
- Methodological Answer :
Define the Mean Plane : Calculate the least-squares plane for the four-membered ring atoms.
Compute Displacements : Measure perpendicular distances () of each atom from the plane.
Calculate and : Use and , where . Compare with literature values for similar azetidines .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Reference Safety Data Sheets (SDS) for specific hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
